N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride
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Overview
Description
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonyl group, and a difluorobenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the sulfonylated piperazine with 2,6-difluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The sulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the difluorobenzamide moiety can provide additional stability and specificity.
Comparison with Similar Compounds
N-(2-(piperazin-1-yl)ethyl)-2,6-difluorobenzamide hydrochloride: Lacks the ethyl group on the piperazine ring.
N-(2-((4-methylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride: Contains a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness:
- The presence of the ethyl group on the piperazine ring in N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
- The combination of the sulfonyl group and the difluorobenzamide moiety provides a unique chemical profile that can enhance its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2,6-difluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O3S.ClH/c1-2-19-7-9-20(10-8-19)24(22,23)11-6-18-15(21)14-12(16)4-3-5-13(14)17;/h3-5H,2,6-11H2,1H3,(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVYWSZQNUNMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=C(C=CC=C2F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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